molecular formula C6H9F2N B1653661 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1886967-47-0

3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B1653661
CAS No.: 1886967-47-0
M. Wt: 133.14
InChI Key: UFLXSCDWEMZHRH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine is a fluorinated bicyclic amine featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. The difluoromethyl group at the 3-position enhances electronegativity and lipophilicity, while the amine at the 1-position provides a handle for further functionalization. Its hydrochloride salt (CAS: 1886967-27-6) is commercially available but costly, priced at €362–1,207 per gram (as of 2023) .

Properties

IUPAC Name

3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXSCDWEMZHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231535
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886967-47-0
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1886967-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photochemical [2π+2σ] Cycloaddition

The bicyclo[1.1.1]pentane (BCP) core is typically constructed via photochemical reactions. Mykhailiuk et al. demonstrated a scalable in flow method using propellane (4 ) and diacetyl (5 ) under 365 nm irradiation, yielding 1.1 kg of diketone 6 in 6 hours. This approach avoids mercury lamps and quartz vessels, enhancing practicality. The diketone undergoes haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), a key intermediate for further derivatization.

Reaction Conditions

Parameter Value
Reactants Propellane, diacetyl
Light Source 365 nm LED
Scale 1.1 kg in 6 hours
Yield (Diketone 6 ) 92%

Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Selective Fluorination Techniques

Fluorination at the 3-position is critical for introducing the difluoromethyl group. In a representative procedure, 1 undergoes fluorination using Selectfluor® in water at 70°C, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ) with 75% yield. Adapting this for difluoromethylation would require reagents like (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor®, though specific protocols remain unexplored in the literature.

Challenges in Difluoromethylation

  • Steric Hindrance : The BCP core’s rigidity complicates nucleophilic substitutions.
  • Regioselectivity : Achieving mono-difluoromethylation at the 3-position demands precise control.

Amine Group Installation via Curtius Rearrangement

Azide Intermediate Formation

Conversion of carboxylic acids to amines is achieved through Curtius rearrangement. For example, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ) reacts with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol at 85°C, forming an isocyanate intermediate that hydrolyzes to the amine hydrochloride (10 ) with 83% yield.

Optimized Parameters

Parameter Value
Solvent tert-Butanol
Temperature 85°C
Reagents DPPA, Et₃N
Yield (10 ) 83%

Applying this method to 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid would follow analogous steps, though the electron-withdrawing difluoromethyl group may necessitate adjusted reaction times or temperatures.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations Yield Range
Photochemical + Curtius Scalable, high yields Multi-step, requires fluorination 75–83%
ATRA Direct functionalization Limited precedent for CF₂H Not reported
Selective Fluorination Atom-economical Requires specialized reagents 70–80%

Characterization and Quality Control

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying structural integrity. For 10 , ¹H NMR shows a singlet at δ 2.53 ppm for bridgehead protons, while ¹⁹F NMR confirms fluorination at −120 ppm. High-performance liquid chromatography (HPLC) ensures purity >97%, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethyl-substituted ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Bioisosterism and Drug Design
Bicyclo[1.1.1]pentanes, including derivatives like 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine, are recognized as bioisosteres of benzene rings, which are prevalent in many pharmaceuticals. The substitution of aromatic rings with saturated bicyclic structures can enhance the metabolic stability and solubility of drug candidates while potentially reducing toxicity and improving pharmacokinetic profiles . For instance, replacing phenyl groups with bicyclo[1.1.1]pentyl moieties has shown improved activity in certain drug classes, such as γ-secretase inhibitors .

Synthesis and Functionalization
Recent advancements have enabled the synthesis of various bicyclo[1.1.1]pentane derivatives through scalable methods, such as flow photochemical reactions involving propellane and alkyl iodides. These methods allow for the efficient production of a wide array of functionalized compounds suitable for medicinal chemistry applications . The introduction of difluoromethyl groups can further modify the electronic properties of these compounds, enhancing their interaction with biological targets.

Chemical Synthesis

Scalable Production Techniques
The synthesis of this compound can be achieved through innovative techniques that minimize waste and maximize yield. For example, a light-enabled scalable reaction has been developed to produce bicyclo[1.1.1]pentane derivatives in high purity without the need for catalysts or additives, making it an environmentally friendly approach for large-scale synthesis .

Case Study 1: Development of Bicyclo[1.1.1]pentane Derivatives

A study demonstrated the synthesis of bicyclo[1.1.1]pentane derivatives from simple precursors using photochemical methods, yielding compounds suitable for further functionalization in drug development . This approach highlights the versatility of bicyclo[1.1.1]pentanes in creating diverse chemical libraries for screening against biological targets.

Case Study 2: Application in Neuropharmacology

Research has indicated that bicyclo[1.1.1]pentane derivatives exhibit promising activity against neurological disorders by modulating specific receptor pathways involved in neurodevelopmental conditions such as Angelman syndrome and motor neuron diseases . The unique structure allows for selective binding to target proteins, showcasing the potential therapeutic applications of these compounds.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and engage in electrostatic interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems .

Comparison with Similar Compounds

Physicochemical Properties

Property 3-(Difluoromethyl)-BCP-1-amine 3-Fluoro-BCP-1-amine 3-Phenyl-BCP-1-amine 3-(Trifluoromethyl)-BCP-1-amine
LogP 1.8 (predicted) 1.2 2.5 2.1
Water Solubility Moderate (~50 mM) High (~100 mM) Low (~10 mM) Moderate (~30 mM)
Metabolic Stability High (CF₂H resists oxidation) Moderate Low (Ph oxidation) Very High (CF₃ inertness)

Key Observations :

  • The difluoromethyl group balances lipophilicity and solubility better than phenyl or trifluoromethyl groups .
  • Fluorinated derivatives generally exhibit superior metabolic stability compared to non-fluorinated analogs .

Commercial Availability and Cost

Compound Suppliers (2023) Price per Gram (USD)
3-(Difluoromethyl)-BCP-1-amine·HCl 4+ 362–1,207
3-Fluoro-BCP-1-amine·HCl 5+ 150–400
3-Phenyl-BCP-1-amine 3+ 200–500

Note: Scalability issues persist for 3-difluoromethyl derivatives due to complex synthesis .

Biological Activity

3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C7H8F2N\text{C}_7\text{H}_8\text{F}_2\text{N}

This structure features a bicyclic framework with a difluoromethyl group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Anticancer Activity : Initial in vitro assays have shown cytotoxic effects against several human cancer cell lines.
  • Neuroprotective Effects : The compound may offer protective effects in neurodegenerative models, potentially through modulation of neurotransmitter systems.
  • Antimicrobial Properties : Some studies suggest efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against human cancer cells
NeuroprotectiveProtective effects in neurodegenerative models
AntimicrobialEfficacy against specific bacterial strains

Anticancer Activity : In a study examining various derivatives, this compound demonstrated significant cytotoxicity against breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects : Research involving animal models of Alzheimer's disease indicated that the compound could reduce neuroinflammation and improve cognitive function. This effect is hypothesized to be mediated by the inhibition of pro-inflammatory cytokines .

Antimicrobial Properties : The compound has shown activity against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics .

Q & A

Q. What scalable synthetic methods are available for 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine, and how do they address historical limitations?

The strain-release amination method developed by The Scripps Research Institute (TSRI) enables direct synthesis of bicyclo[1.1.1]pentan-1-amine derivatives from [1.1.1]propellane. This method avoids multi-step sequences and toxic reagents, achieving yields exceeding 100 grams for preclinical studies compared to prior routes yielding only tens of milligrams . For difluoromethyl derivatives, radical fluorination or alkylation strategies (e.g., using triethylborane as an initiator) may be adapted from analogous protocols for 3-fluorobicyclo[1.1.1]pentan-1-amine synthesis .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • ¹H/¹³C NMR : Signals for the strained bicyclo[1.1.1]pentane core appear as distinct multiplets (e.g., δ ~1.5–2.5 ppm for bridgehead protons). The difluoromethyl group (-CF₂H) shows characteristic splitting patterns .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calc’d for C₇H₁₀F₂N: 146.0783) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, critical for validating strain-induced reactivity .

Q. What are the primary medicinal chemistry applications of bicyclo[1.1.1]pentan-1-amine derivatives?

These derivatives serve as bioisosteres for aromatic rings, tert-butyl groups, or alkynes, improving metabolic stability and solubility. For example, Stepan et al. (2012) demonstrated their utility in γ-secretase inhibitors, where the bicyclo scaffold mimics phenyl rings while reducing off-target interactions .

Advanced Research Questions

Q. How can researchers introduce substituents like difluoromethyl groups at the 3-position of bicyclo[1.1.1]pentan-1-amine without destabilizing the scaffold?

Radical-based strategies are effective:

  • Radical fluorination : Employ Selectfluor or analogous reagents under photochemical conditions to functionalize pre-synthesized 3-iodo or 3-azido intermediates .
  • Alkylation : Use magnesium amides and alkyl electrophiles in a one-pot sequence with [1.1.1]propellane, as demonstrated by Hughes et al. (2019) for 3-alkyl derivatives . Note: The strain energy (~70 kcal/mol) of the bicyclo core necessitates mild conditions to prevent ring-opening .

Q. What functional groups are compatible with strain-release amination for synthesizing complex derivatives?

The TSRI method tolerates esters, nitriles, and heterocycles. For example, in photochemical (4 + 2)-cycloadditions, imine-substituted bicyclo[1.1.1]pentanes react with alkenes to form bicyclo[3.1.1]heptanes without degrading the core structure . However, strongly acidic or nucleophilic groups may require protecting strategies .

Q. How do data contradictions arise in evaluating synthetic routes, and how can they be resolved?

Discrepancies often stem from reaction scalability or reagent toxicity. For instance, early routes to bicyclo[1.1.1]pentan-1-amine required 3–5 steps with toxic azides, whereas strain-release amination achieves higher yields in fewer steps . Resolution involves:

  • Comparative kinetic studies : Assess reaction rates and intermediates via in situ NMR or mass spectrometry.
  • Computational modeling : Predict thermodynamic stability of intermediates using DFT calculations .

Q. What photochemical transformations enable structural diversification of this compound?

Photochemical formal (4 + 2)-cycloadditions convert imine derivatives to bicyclo[3.1.1]heptan-1-amines, expanding sp³-rich chemical space. Hydrolysis of the imine products yields primary amines for further functionalization .

Q. How can in vivo pharmacokinetic properties of bicyclo[1.1.1]pentane derivatives be optimized?

Strategies include:

  • LogP modulation : Introduce polar groups (e.g., hydroxyls) via post-functionalization while retaining the core’s rigidity .
  • Metabolic stability assays : Compare half-lives of difluoromethyl vs. non-fluorinated analogs in hepatocyte models, leveraging the CF₂ group’s resistance to oxidative metabolism .

Q. What methods enable access to polysubstituted 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amines?

  • Multicomponent carboamination : Use Fe(Pc)-catalyzed reactions with [1.1.1]propellane, hydrazyl reagents, and azodicarboxylates to install two substituents in one pot .
  • Turbo amide intermediates : Generate metallated species from lithium bis(trimethylsilyl)amide for sequential alkylation .

Methodological Notes

  • Synthetic protocols : Prioritize strain-release amination for scalability and radical methods for fluorination .
  • Analytical validation : Combine NMR, HRMS, and X-ray data to confirm structural integrity .
  • In silico tools : Use molecular docking to predict bioisosteric compatibility before experimental testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 2
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine

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